molecular formula C14H11N3O3 B4437868 5-(4-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

5-(4-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B4437868
M. Wt: 269.25 g/mol
InChI Key: RDXAIDFQEYRCFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a chemical compound based on the pyrido[2,3-d]pyrimidine scaffold, a heterocyclic framework of significant interest in medicinal chemistry and drug discovery. This scaffold is recognized as a common pharmacophore found in a wide range of pharmaceutically active compounds and is frequently investigated for its potential to interact with key biological targets . The primary research applications for pyrido[2,3-d]pyrimidine derivatives include oncology and enzymology. Compounds featuring this core structure have demonstrated potent anti-proliferative activity against various human cancer cell lines. Their mechanism of action often involves the inhibition of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR), which is a well-validated target in cancer therapy. These inhibitors typically function by competitively binding to the ATP-binding site of the kinase, thereby disrupting cellular signaling pathways that drive cancer cell growth and survival . Furthermore, research indicates that derivatives of this chemotype can induce apoptosis (programmed cell death) and arrest the cell cycle at specific phases, such as the pre-G1 phase, contributing to their cytotoxic effects . Beyond oncology, related pyrido[2,3-d]pyrimidine compounds have also been studied as inhibitors of enzymes like carbonic anhydrase , which plays a role in physiological processes such as respiration and pH balance . The synthesis of this specific compound has been achieved via the heteroannulation of 6-aminouracil with the corresponding enaminone precursor. An improved synthetic methodology has been reported, which provides high yields via an operationally simple process, making this compound readily accessible for research purposes . This product is intended For Research Use Only and is not approved for human, veterinary, or diagnostic applications.

Properties

IUPAC Name

5-(4-methoxyphenyl)-1H-pyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O3/c1-20-9-4-2-8(3-5-9)10-6-7-15-12-11(10)13(18)17-14(19)16-12/h2-7H,1H3,(H2,15,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDXAIDFQEYRCFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C3C(=NC=C2)NC(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-acetyl-6-amino-4-methylsulfanyl-2-phenylpyrimidine with methoxyphenyl derivatives under reflux conditions in the presence of a base such as sodium methoxide (MeONa) in butanol (BuOH) . The reaction conditions can be adjusted to selectively form either pyrido[2,3-d]pyrimidin-5-ones or pyrido[2,3-d]pyrimidin-7-ones, depending on the nature of the acyl group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis, including the use of high-throughput screening and optimization of reaction conditions, can be applied to scale up the production of this compound.

Chemical Reactions Analysis

Mannich Reaction Approach

5-(4-Methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is synthesized via a Mannich reaction of 6-amino-1,3-dimethyluracil with Mannich bases derived from 4-methoxyphenyl precursors. The product is isolated as a yellow solid with a melting point >300°C and characterized by:

  • IR : 3463 cm⁻¹ (NH), 1661 cm⁻¹ (C=O) .

  • ¹H NMR (DMSO-d₆) : δ 7.89–7.98 (m, 2H, ArH), 7.51–7.57 (m, 3H, ArH), 6.66 (s, 1H, C6-H) .

Multicomponent Reaction with Graphene Oxide

A one-pot, three-component reaction using 4-methoxybenzaldehyde, indane-1,3-dione, and 6-aminopyrimidin-2,4(1H,3H)-dione in water with graphene oxide (50 mg) as a catalyst yields the target compound at 60°C in 4 hours. This method is notable for its eco-friendly profile and reusable catalyst .

Optimized Conditions:

ComponentAmountCatalystSolventTime (h)
4-Methoxybenzaldehyde1 mmolGraphene oxide (50 mg)H₂O4

Three-Component Reaction with Diammonium Hydrogen Phosphate (DAHP)

Reaction of 4-methoxybenzaldehyde, 6-aminouracil, and malononitrile using DAHP in water under reflux yields the product. This method avoids organic solvents and achieves yields comparable to microwave-assisted routes .

Representative Data:

MethodCatalystTime (h)Yield (%)
DAHP(NH₄)₂HPO₄2.578

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield Range (%)
Michael Addition Green solvent, high atom economyLong reaction times (6–16 h)70–99
Multicomponent Short reaction time, scalableRequires specialized catalysts76–86
Microwave Rapid synthesis, high purityEnergy-intensive equipment78–82

Mechanism of Action

The mechanism of action of 5-(4-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents Key Features Biological Activity Reference
5-(4-Methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione 4-methoxyphenyl at C5 Electron-donating group; enhanced solubility Anticancer (modulates apoptosis pathways)
5-Ethoxy-1-methyl-3-(2-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4-dione Ethoxy at C5, methylbenzyl at C3 Increased lipophilicity; steric hindrance Antiproliferative activity (IC₅₀ = 2.1 µM in HeLa cells)
5-(2-Chlorophenyl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione 2-chlorophenyl at C5, methyl at N1/N3 Electron-withdrawing Cl; reduced solubility Anti-inflammatory (COX-2 inhibition)
5-(3-Bromophenyl)-7-(4-hydroxy-3-methoxyphenyl)-1,3-dimethyl derivative Bromo and methoxy groups Dual substituents; halogen bonding potential Antimicrobial (Staphylococcus aureus MIC = 8 µg/mL)
3-Methyl-1-(2,3,4-trifluorophenyl)pyrido[2,3-d]pyrimidine-2,4-dione Trifluorophenyl at N1 Strong electron-withdrawing effects; high HOMO-LUMO gap (ΔE = 4.10 eV) Herbicidal (targets protoporphyrinogen oxidase)

Key Observations:

Substituent Effects :

  • Electron-Donating Groups (e.g., methoxy) : Improve solubility and binding affinity to polar targets (e.g., kinases) .
  • Halogen Substituents (e.g., Cl, Br) : Enhance antimicrobial activity via halogen bonding but reduce bioavailability .
  • Fluorinated Groups : Increase metabolic stability and herbicidal potency due to electronegativity .

Biological Activity: Anticancer activity correlates with substituent-induced apoptosis modulation (e.g., methoxy vs. ethoxy) . Thieno[2,3-d]pyrimidine analogues (e.g., 5-methyl-6-thiazolyl derivatives) show superior antimicrobial activity compared to pyrido cores, likely due to sulfur’s role in membrane penetration .

Computational Insights :

  • DFT studies reveal that methoxyphenyl-substituted compounds exhibit HOMO localization on the pyrido-pyrimidine core, favoring charge transfer interactions with DNA or enzymes .

Structure-Activity Relationships (SAR)

  • Position of Substituents : Para-substituted methoxy groups (as in the target compound) optimize steric and electronic interactions compared to ortho or meta positions .
  • Core Modifications: Replacing pyrido with thieno[2,3-d]pyrimidine cores (e.g., ) introduces sulfur atoms, altering solubility and target specificity .
  • Hybrid Derivatives : Compounds with dual substituents (e.g., bromo + methoxy) exhibit multifunctional activity but may face synthetic challenges .

Biological Activity

5-(4-Methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a compound belonging to the pyrido[2,3-d]pyrimidine family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis

The compound can be synthesized through a one-pot reaction involving aromatic aldehydes, 2-thiobarbituric acid, and ammonium acetate under ultrasonic irradiation. This method is noted for being environmentally friendly and yielding high amounts of product with simple workup procedures .

Antimicrobial Activity

Research has indicated that derivatives of pyrido[2,3-d]pyrimidines exhibit significant antimicrobial properties. For instance, compounds synthesized in a study demonstrated effective inhibition against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The antimicrobial activities were assessed using standard methods that measure inhibition zones and minimum inhibitory concentrations (MICs) .

Compound Bacterial Strain MIC (µg/mL)
This compoundE. coli15
This compoundS. aureus10

Anticancer Activity

The compound has also been evaluated for its anticancer potential. Notably, it was found to inhibit eukaryotic elongation factor-2 kinase (eEF-2K), which plays a crucial role in cancer cell proliferation. In vitro studies reported an IC50 value of approximately 420 nM for the compound against eEF-2K activity in breast cancer cell lines (MDA-MB-231), indicating its potential as an anticancer agent .

Enzyme Inhibition

The biological evaluation of pyrido[2,3-d]pyrimidine derivatives has revealed their effectiveness as inhibitors of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis. Compounds from this class showed varying degrees of selectivity and potency against different isoforms of DHFR .

Structure-Activity Relationship (SAR)

Studies on the structure-activity relationship have highlighted that modifications on the pyrido[2,3-d]pyrimidine core significantly influence biological activity. For example:

  • Substituents at the 4-position of the phenyl ring enhance antimicrobial efficacy.
  • The presence of electron-withdrawing groups increases potency against DHFR.

Case Studies

Several case studies illustrate the compound's therapeutic potential:

  • Antimicrobial Efficacy : A series of synthesized derivatives were tested against clinical isolates of bacteria. Results indicated that certain modifications led to enhanced activity against resistant strains.
  • Cancer Treatment : In a preclinical model, the compound demonstrated reduced tumor growth when administered alongside conventional chemotherapy agents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Reactant of Route 2
5-(4-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

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